molecular formula C22H25N3O2S2 B12139755 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B12139755
M. Wt: 427.6 g/mol
InChI Key: KLFATNGMPQZPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide features a thieno[2,3-d]pyrimidinone core substituted with 5,6-dimethyl and 3-allyl groups. A sulfanyl bridge links the core to an acetamide moiety attached to a 2-isopropylphenyl group.

Properties

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H25N3O2S2/c1-6-11-25-21(27)19-14(4)15(5)29-20(19)24-22(25)28-12-18(26)23-17-10-8-7-9-16(17)13(2)3/h6-10,13H,1,11-12H2,2-5H3,(H,23,26)

InChI Key

KLFATNGMPQZPJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(C)C)CC=C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation with Carbonyl Reactants

Aminothiophene derivatives undergo cyclocondensation with formamide or urea analogs to form the pyrimidinone ring. For example, 2-amino-3-cyano-4,5-dimethylthiophene reacts with formamide at elevated temperatures (150–160°C) to yield 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (1) with >90% efficiency. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by cyclodehydration.

Key reaction conditions :

  • Solvent : Formamide (acts as both reactant and solvent)

  • Temperature : 150–160°C

  • Yield : 76–97%

Functionalization at Position 2: Sulfanyl Group Installation

The sulfanyl (-S-) linkage at position 2 is critical for connecting the thienopyrimidinone core to the acetamide side chain. Two strategies are viable: (i) nucleophilic substitution of a halogenated intermediate or (ii) direct coupling via a thiol intermediate .

Halogenation Followed by Thiolation

Bromination of (2) at position 2 using phosphorus oxybromide (POBr3_3) in dichloromethane yields 2-bromo-5,6-dimethyl-3-(prop-2-en-1-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (3) . Subsequent reaction with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) introduces the thiol (-SH) group, forming 2-mercapto-5,6-dimethyl-3-(prop-2-en-1-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (4) .

Challenges :

  • Regioselectivity : Bromination at position 2 requires careful control of stoichiometry to avoid di-substitution.

  • Thiol stability : The thiol group is prone to oxidation; reactions must be conducted under inert atmospheres.

Direct Thiolation via Cyclocondensation

Alternatively, cyclocondensation of 2-amino-3-cyano-4,5-dimethylthiophene with potassium thiocyanate (KSCN) in acetic acid yields 2-thioxo-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (5) . Reduction of the thione (-C=S) to thiol (-C-SH) using lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) provides (4) .

Advantages :

  • Yield : 70–80% for cyclocondensation.

  • Purity : Single-step reduction minimizes byproducts.

Synthesis of the Acetamide Side Chain

The acetamide moiety, N-[2-(propan-2-yl)phenyl]acetamide, is prepared separately and coupled to the thienopyrimidinone core.

Preparation of 2-Chloro-N-[2-(propan-2-yl)phenyl]acetamide

Reaction of chloroacetyl chloride with 2-isopropylaniline in dichloromethane (DCM) and triethylamine (Et3_3N) yields 2-chloro-N-[2-(propan-2-yl)phenyl]acetamide (6) .

Reaction conditions :

  • Molar ratio : 1:1 (chloroacetyl chloride to aniline)

  • Base : Et3_3N (scavenges HCl)

  • Yield : ~90%.

Coupling of Thiol and Chloroacetamide

The thiol intermediate (4) reacts with (6) in a nucleophilic substitution. In dry acetone with K2_2CO3_3, the thiolate anion displaces chloride, forming the sulfanyl acetamide linkage.

Optimized parameters :

  • Solvent : Acetone (ensures solubility of K2_2CO3_3)

  • Temperature : Reflux (56°C)

  • Time : 10–12 hours.

  • Yield : 65–70%.

Final Compound Characterization

The target compound is purified via crystallization from dimethylformamide (DMF) and characterized spectroscopically:

  • IR (KBr) : 3277 cm1^{-1} (N-H stretch), 1679 cm1^{-1} (C=O), 1317 cm1^{-1} (C-S).

  • 1^1H NMR (DMSO-d6_6) : δ 2.61 (s, 3H, CH3_3), 5.12–5.30 (m, 2H, CH2_2=CH), 7.25–7.45 (m, 4H, Ar-H).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Halogenation) Route 2 (Direct Thiolation)
Number of Steps 32
Overall Yield 55–60%65–70%
Key Challenge Bromine selectivityThione reduction efficiency
Scalability ModerateHigh

Route 2 offers higher efficiency and fewer purification steps, making it preferable for large-scale synthesis.

Industrial Considerations and Scalability

  • Cost-effectiveness : Potassium thiocyanate and allyl bromide are inexpensive reagents.

  • Safety : LiAlH4_4 requires careful handling under inert conditions.

  • Environmental Impact : Acetone and DMF are recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, including enzymes and receptors, through its functional groups. The thieno[2,3-d]pyrimidine core could interact with nucleic acids or proteins, while the sulfanyl group could form covalent bonds with thiol-containing biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Thienopyrimidinone Core

Substituent Variations at Position 3
  • 3-Allyl vs. 3-Ethyl: The target compound’s allyl group (prop-2-en-1-yl) introduces steric bulk and conformational flexibility compared to the ethyl group in 2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide (). 3-Phenyl Substitution: In 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (), the phenyl group increases aromatic interactions but reduces solubility compared to alkyl substituents .
Substituent Variations at Position 6

Modifications to the Acetamide Moiety

Phenyl Ring Substitutions
  • 2-Isopropylphenyl vs. 4-Methylphenyl :
    • The target’s 2-isopropylphenyl group creates ortho steric hindrance, which may restrict rotational freedom and enhance selectivity for asymmetric binding sites. In contrast, the 4-methylphenyl group in ’s compound offers less steric hindrance but similar lipophilicity .
  • Morpholinylpropyl: 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(4-morpholinyl)propyl]acetamide () replaces the phenyl group with a morpholine-containing side chain, significantly enhancing solubility and introducing hydrogen-bonding capabilities .

Heterocyclic Core Replacements

Solubility and Lipophilicity

  • The target compound’s 2-isopropylphenyl and allyl groups contribute to high lipophilicity (logP ~4.5 estimated), whereas analogs with morpholinylpropyl () or nitro groups () exhibit improved aqueous solubility .
  • Melting points for thienopyrimidinone derivatives range from 224–230°C (), suggesting crystalline stability influenced by hydrogen bonding from the acetamide and pyrimidinone moieties .

Biological Activity

The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes existing research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.

The compound has the following chemical properties:

  • Chemical Formula : C13H16N4O2S2
  • Molecular Weight : 324.42 g/mol
  • IUPAC Name : 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
  • SMILES : Cc2sc1nc(SCC(=O)NN)n(CC=C)c(=O)c1c2C

Antitumor Activity

Recent studies have highlighted the compound's potent antitumor properties. In vitro assays conducted on various human tumor cell lines demonstrated significant growth inhibition. For instance:

  • Activity Comparison : The compound was found to be more effective than the standard chemotherapeutic agent 5-fluorouracil , exhibiting a 7-fold increase in activity against certain cancer cell lines .
CompoundTGI (µM)GI50 (µM)LC50 (µM)
Compound 2016.23.350.1
Compound 2367.76.6100

The mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for DNA replication. Notably, the compound exhibited an IC50 value of 0.20μM0.20\mu M, surpassing methotrexate's 0.22μM0.22\mu M .

The biological activity of this compound is attributed to:

  • Inhibition of DHFR : Critical for DNA synthesis and cell proliferation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, notably through caspase activation .
  • Cell Cycle Arrest : It causes G2/M phase arrest in SNB-75 glioblastoma cells, indicating a potential mechanism for its antitumor effects .

Antimicrobial Activity

In addition to antitumor effects, the compound has shown promising antimicrobial properties against various pathogens. Testing against a panel of bacteria and fungi revealed significant inhibitory concentrations that suggest potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Studies :
    • A study tested the compound against NCI's 60 human tumor cell lines and reported it as one of the most active compounds with substantial growth inhibition across multiple cancer types .
  • In Silico Studies :
    • Molecular modeling studies indicated strong binding affinities to the DHFR active site, supporting experimental findings regarding its inhibitory potency .
  • Synthesis and Characterization :
    • The synthesis involved cyclization reactions under controlled conditions, yielding high-purity compounds suitable for biological testing .

Q & A

Q. What methodologies elucidate interactions with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).
  • Crystallography : Co-crystallize with target proteins (e.g., EGFR kinase) to resolve binding modes.
  • Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts upon ligand binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.